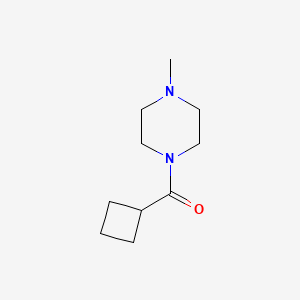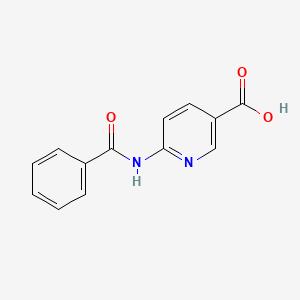
(5,7-Dichloroquinolin-8-yl) 3,4-dimethylbenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5,7-Dichloroquinolin-8-yl) 3,4-dimethylbenzenesulfonate, also known as DCQ, is a chemical compound that has been widely used in scientific research due to its unique properties. DCQ is a heterocyclic compound that contains both a quinoline and a benzene ring, making it a versatile molecule that can interact with a variety of biological targets.
Wirkmechanismus
The mechanism of action of (5,7-Dichloroquinolin-8-yl) 3,4-dimethylbenzenesulfonate involves its ability to interact with specific biological targets. (5,7-Dichloroquinolin-8-yl) 3,4-dimethylbenzenesulfonate has been shown to inhibit the activity of topoisomerase II by binding to the enzyme and preventing it from carrying out its normal function. (5,7-Dichloroquinolin-8-yl) 3,4-dimethylbenzenesulfonate has also been shown to inhibit the activity of protein kinase CK2 by binding to the enzyme and preventing it from phosphorylating its target proteins.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (5,7-Dichloroquinolin-8-yl) 3,4-dimethylbenzenesulfonate are dependent on its ability to interact with specific biological targets. Inhibition of topoisomerase II by (5,7-Dichloroquinolin-8-yl) 3,4-dimethylbenzenesulfonate can lead to DNA damage and cell death. Inhibition of protein kinase CK2 by (5,7-Dichloroquinolin-8-yl) 3,4-dimethylbenzenesulfonate can lead to decreased cell growth and proliferation. These effects have been studied in various biological systems, including cancer cells and neurons.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (5,7-Dichloroquinolin-8-yl) 3,4-dimethylbenzenesulfonate in lab experiments is its ability to interact with multiple biological targets, making it a versatile molecule that can be used to study a variety of biological processes. Another advantage is its relatively low toxicity, which allows for higher concentrations to be used in experiments. One limitation of using (5,7-Dichloroquinolin-8-yl) 3,4-dimethylbenzenesulfonate is its solubility, which can make it difficult to dissolve in some solvents.
Zukünftige Richtungen
There are several future directions for research involving (5,7-Dichloroquinolin-8-yl) 3,4-dimethylbenzenesulfonate. One direction is to study its potential as a therapeutic agent for cancer and neurodegenerative diseases. Another direction is to explore its interactions with other biological targets, such as enzymes involved in inflammation and immune response. Additionally, further studies are needed to determine the optimal concentrations and dosages of (5,7-Dichloroquinolin-8-yl) 3,4-dimethylbenzenesulfonate for use in lab experiments.
Synthesemethoden
The synthesis of (5,7-Dichloroquinolin-8-yl) 3,4-dimethylbenzenesulfonate can be achieved through several methods, including the reaction of 5,7-dichloro-8-hydroxyquinoline with 3,4-dimethylbenzenesulfonyl chloride in the presence of a base. Another method involves the reaction of 5,7-dichloro-8-nitroquinoline with 3,4-dimethylbenzenesulfonyl chloride followed by reduction of the nitro group to an amino group. The synthesis of (5,7-Dichloroquinolin-8-yl) 3,4-dimethylbenzenesulfonate can also be achieved through the reaction of 5,7-dichloro-8-hydroxyquinoline with 3,4-dimethylbenzenesulfonyl isocyanate.
Wissenschaftliche Forschungsanwendungen
(5,7-Dichloroquinolin-8-yl) 3,4-dimethylbenzenesulfonate has been widely used in scientific research due to its ability to interact with a variety of biological targets. (5,7-Dichloroquinolin-8-yl) 3,4-dimethylbenzenesulfonate has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. (5,7-Dichloroquinolin-8-yl) 3,4-dimethylbenzenesulfonate has also been shown to inhibit the activity of protein kinase CK2, an enzyme that is involved in cell growth and proliferation. (5,7-Dichloroquinolin-8-yl) 3,4-dimethylbenzenesulfonate has been used to study the role of these enzymes in various biological processes, including cancer and neurodegenerative diseases.
Eigenschaften
IUPAC Name |
(5,7-dichloroquinolin-8-yl) 3,4-dimethylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2NO3S/c1-10-5-6-12(8-11(10)2)24(21,22)23-17-15(19)9-14(18)13-4-3-7-20-16(13)17/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSYAMHASWYSRMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)OC2=C(C=C(C3=C2N=CC=C3)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5,7-Dichloroquinolin-8-yl) 3,4-dimethylbenzenesulfonate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,5-diiodo-N-[3-(2-methylpropanoylamino)phenyl]benzamide](/img/structure/B7464851.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxochromene-3-carboxamide](/img/structure/B7464860.png)
![Ethyl 2-methyl-5-[(4-methylphenyl)sulfonylcarbamoyloxy]-1-benzofuran-3-carboxylate](/img/structure/B7464867.png)

![[2-(3,5-Dichloroanilino)-2-oxoethyl] 1,2,3,4-tetrahydroacridine-9-carboxylate](/img/structure/B7464879.png)
![3-[(6-Ethylthieno[2,3-d]pyrimidin-4-yl)amino]propan-1-ol](/img/structure/B7464887.png)
![N-[3-(N-methylanilino)propyl]piperidine-3-carboxamide](/img/structure/B7464889.png)
![ethyl (E)-2-cyano-3-[1-(2-cyanoethyl)-3-(5-methylfuran-2-yl)pyrazol-4-yl]prop-2-enoate](/img/structure/B7464903.png)
![4-chloro-2-[(5-methyl-1H-1,2,3-benzotriazol-1-yl)sulfonyl]phenyl methyl ether](/img/structure/B7464909.png)
![3-amino-N-[2-[di(propan-2-yl)amino]ethyl]benzenesulfonamide](/img/structure/B7464921.png)

![2-[2,3-dihydro-1H-indene-5-carbonyl(methyl)amino]acetic acid](/img/structure/B7464957.png)